![molecular formula C23H15N3O2S2 B2619600 4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-41-4](/img/structure/B2619600.png)
4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Optoelectronic Materials
The compound is a type of electron-accepting heterocycle. Cyano derivatives of such heterocycles are known as potential components of photoluminescent materials . This suggests that the compound could be used in the development of optoelectronic devices such as light-emitting diodes (LEDs) and solar cells.
Organic Electronics
The compound’s planar and rigid backbone, as well as its extended π-conjugated structure, make it suitable for use in organic electronics . It has high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Dye-Sensitized Solar Cells
The compound’s electron-accepting properties and its ability to reduce the band gap by promoting intramolecular charge transfer make it a potential component in dye-sensitized solar cells .
Organic Field-Effect Transistors
The compound’s high charge carrier mobility makes it a potential material for use in organic field-effect transistors .
Organic Synthesis
The compound could be used as a reagent in organic synthesis. Its unique properties could make it suitable for various applications in this field.
Drug Development
The compound could potentially be used in drug development. Its unique properties could make it a useful component in the creation of new pharmaceuticals.
Future Directions
The future directions for “4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. The compound could also be studied for potential pharmaceutical and medicinal applications .
properties
IUPAC Name |
4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S2/c1-13-24-17-11-12-18-21(20(17)29-13)30-23(25-18)26-22(28)16-9-7-15(8-10-16)19(27)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBRHPORIXRKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
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